molecular formula C6H6ClN3S B11457951 {2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine

{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine

Cat. No.: B11457951
M. Wt: 187.65 g/mol
InChI Key: IIIAJLDBBPWBDM-UHFFFAOYSA-N
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Description

1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine is a chemical compound with the molecular formula C6H7N3Cl2S It is a derivative of imidazo[2,1-b][1,3]thiazole, which is a fused heterocyclic compound containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorothiazole with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
  • 2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
  • 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
  • 2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride

Uniqueness

1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine is unique due to its specific structural features, such as the presence of both chlorine and amine functional groups. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H6ClN3S

Molecular Weight

187.65 g/mol

IUPAC Name

(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

InChI

InChI=1S/C6H6ClN3S/c7-5-3-10-2-4(1-8)9-6(10)11-5/h2-3H,1,8H2

InChI Key

IIIAJLDBBPWBDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Cl)CN

Origin of Product

United States

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